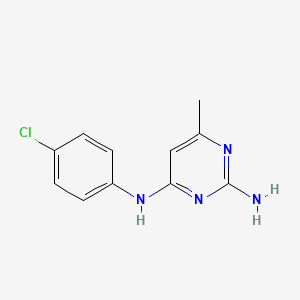

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

Description

N4-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 2,4-diamine core with a methyl group at position 6 and a 4-chlorophenyl substituent at the N4 position. This compound is part of a broader class of pyrimidine-based molecules studied for their biological activities, including kinase inhibition, DNA methyltransferase (DNMT) modulation, and lysosome targeting . Its structural flexibility allows for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQRKCBMOAYRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-45-6 | |

| Record name | N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 6-methyl-2,4-diaminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their conversion to the final product. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and pyrimidine ring participate in nucleophilic substitution reactions. The chlorine atom at the para position of the phenyl ring can be displaced under basic or acidic conditions:

Example Reaction :

Key Findings :

-

Substitution occurs preferentially at the chlorophenyl group due to electron-withdrawing effects of the pyrimidine ring .

-

Anilines, thiols, and alkoxides are effective nucleophiles .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Aminophenol | EtOH, 80°C, 12h | N4-(4-hydroxyphenyl) derivative | 75% | |

| Benzylamine | DMF, 100°C, 8h | N4-(4-benzylaminophenyl) analog | 68% |

Condensation Reactions

The primary amine groups at positions 2 and 4 of the pyrimidine ring react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

Example Reaction :

Key Findings :

-

Condensation is facilitated by acetic acid or other mild acids .

-

Products exhibit enhanced biological activity due to improved π-π stacking capabilities .

| Carbonyl Compound | Product Application | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Antimalarial hybrids | 6h | 82% | |

| Pyruvate | Coordination complexes | 4h | 65% |

Oxidation Reactions

The amine groups undergo oxidation to form nitro or imine functionalities:

Example Reaction :

Key Findings :

-

Oxidation with KMnO₄ or H₂O₂ selectively targets the pyrimidine ring amines .

| Oxidizing Agent | Product | Temperature | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Pyrimidine-2,4-dione | 60°C | 55% | |

| H₂O₂ | N-Oxide derivative | RT | 48% |

Coordination Chemistry

The amine and pyrimidine nitrogen atoms act as ligands for metal ions, forming stable complexes:

Example Reaction :

Key Findings :

-

Complexes with Cu(II), Fe(III), and Zn(II) show catalytic and antimicrobial properties .

-

Coordination occurs via N1 and N3 atoms of the pyrimidine ring .

| Metal Salt | Application | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu(NO₃)₂ | Anticancer agents | 8.2 | |

| FeCl₃ | Oxidation catalysts | 7.8 |

Biological Interaction Mechanisms

While not a chemical reaction per se, the compound inhibits Hsp90 and Pf-DHFR (Plasmodium falciparum dihydrofolate reductase) via hydrogen bonding and π-stacking interactions . This activity is modulated by substituents introduced via the above reactions.

Scientific Research Applications

Medicinal Chemistry

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine has been investigated for its potential as an antitumor and antiviral agent :

- Antitumor Activity : The compound exhibits significant activity against various cancer cell lines. Its mechanism often involves the inhibition of key enzymes involved in cell proliferation and apoptosis induction. For instance, studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) .

- Antiviral Properties : Research indicates that this compound may inhibit viral replication by targeting specific viral enzymes, making it a candidate for antiviral drug development .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes critical for cellular processes:

- Dihydrofolate Reductase (DHFR) : this compound has been shown to inhibit DHFR, which is essential for DNA synthesis and repair. This inhibition can disrupt the growth of rapidly dividing cells, such as those found in tumors .

- Kinase Inhibition : It may also inhibit various kinases involved in signaling pathways related to inflammation and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the therapeutic applications of this compound:

Case Study on Antitumor Efficacy

In vitro studies demonstrated that this compound effectively inhibited cell proliferation in gastric adenocarcinoma models with an IC50 value of approximately 53 µM. The study indicated that the compound could induce apoptosis and cell cycle arrest in these cancer cells .

Mechanistic Insights

Docking studies revealed strong binding affinity to DHFR, suggesting that the antitumor effects may be mediated through inhibition of folate metabolism. This mechanism highlights the compound's potential for use in combination therapies with existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine with analogs differing in substituents, biological targets, and activity profiles.

Structural Modifications at the N4 Position

Compound 1 : N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (, Compound 9)

- Structural Difference : Incorporates a fused pyrrolo[2,3-d]pyrimidine ring and a 2-methylbenzyl group at position 4.

- Impact: The fused ring enhances planarity, improving interactions with kinase ATP-binding pockets.

Compound 2 : N4-(4-(4-Chlorophenoxy)phenyl)-N2-(2-methoxyethyl)-6-methylpyrimidine-2,4-diamine (, Ba5)

- Structural Difference: Replaces the direct 4-chlorophenyl group with a 4-chlorophenoxy-linked phenyl at N4 and adds a 2-methoxyethyl group at N2.

- Impact: The phenoxy linker introduces conformational flexibility, while the methoxyethyl group enhances solubility.

- Activity: Acts as an anoctamin 1 (ANO1) ion channel blocker, with a molecular weight of 385.14 g/mol and confirmed NMR/HRMS data .

Compound 3 : N4-(3-Aminophenyl)-6-methylpyrimidine-2,4-diamine (b)

- Structural Difference: Substitutes 4-chlorophenyl with a 3-aminophenyl group.

- Impact: The amino group increases polarity and hydrogen-bonding capacity, improving interactions with polar residues in DNMTs.

- Application: Used as a synthon in quinoline-based DNMT inhibitors (e.g., ) .

Modifications at Position 6

Compound 4 : 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3, )

Core Pyrimidine Modifications

Compound 5 : 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine ()

- Structural Difference: Chloro substituent at C6 and dimethylamino groups at N4.

- Impact: The electron-withdrawing chloro group and bulky dimethylamino substituents disrupt hydrogen-bonding networks critical for enzyme inhibition.

- Relevance : Studied for supramolecular chemistry applications due to stable hydrogen-bonding motifs .

Kinase Inhibition ()

- Key Trend : Bulky N4-aryl groups (e.g., 4-chlorophenyl) enhance RTKI activity by occupying hydrophobic pockets.

- Example: Compound 1 (pyrrolo[2,3-d]pyrimidine derivative) shows improved kinase affinity compared to non-fused analogs .

DNMT and Lysosome Modulation ()

- Key Trend: Polar N4 substituents (e.g., 3-aminophenyl in Compound 3) improve DNMT binding, while hydrophobic groups (e.g., 4-chlorophenyl) favor lysosome inhibition.

- Example: this compound derivatives exhibit IC50 values of 63,000 nM against S-adenosylmethionine decarboxylase, indicating moderate potency .

Comparative Data Table

Biological Activity

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H11ClN4

- Molecular Weight : Approximately 234.68 g/mol

The presence of a chlorophenyl group and a methyl group on the pyrimidine ring contributes to its pharmacological potential.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (vulvar carcinoma) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 10.0 |

The compound's mechanism involves the inhibition of critical enzymes involved in cell proliferation and survival pathways, particularly targeting heat shock proteins (Hsp90) that are essential for cancer cell stability.

Antimicrobial Activity

This compound also demonstrates antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

The antimicrobial effect is attributed to its ability to intercalate into bacterial DNA, disrupting replication processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of Heat Shock Protein 90 (Hsp90) : The compound binds to Hsp90, leading to the degradation of client oncoproteins essential for tumor growth.

- DNA Intercalation : In microbial applications, it intercalates into DNA strands, preventing replication and transcription.

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes, showcasing potential anti-inflammatory effects.

Case Studies

- Antitumor Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, with observed IC50 values aligning with in vitro results.

- Antimicrobial Testing : Clinical isolates of E. coli were treated with varying concentrations of the compound, showing a dose-dependent response in inhibition, confirming its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, substituting 4-chloroaniline with a pre-functionalized pyrimidine core (e.g., 2,4-dichloro-6-methylpyrimidine) under reflux in polar aprotic solvents like DMF or DMSO. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-chloroaniline), reaction time (12–24 hours), and purification via column chromatography (CHCl₃/CH₃OH, 10:1 ratio) to achieve yields of ~68% . TLC (Rf ~0.55) and NMR analysis (e.g., δ 4.38 ppm for CH₂ groups) are critical for monitoring progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H NMR : Identifies substituents (e.g., aromatic protons at δ 7.45–8.04 ppm for the 4-chlorophenyl group and NH₂ signals at δ 5.69 ppm) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° for phenyl group twist) .

- Elemental analysis : Validates purity (e.g., C, H, N, Cl content within ±0.4% of theoretical values) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Early studies focus on enzyme inhibition (e.g., dihydrofolate reductase, DHFR) using IC₅₀ assays. Protocols include:

- In vitro enzyme assays : Recombinant DHFR incubated with compound (1–100 µM range) and NADPH, monitoring absorbance at 340 nm to quantify inhibition .

- Antimicrobial screening : MIC tests against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth at 37°C .

Advanced Research Questions

Q. How does this compound interact with DHFR at the molecular level, and what structural features drive selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

- Binding pockets : The 4-chlorophenyl group occupies a hydrophobic cleft near the DHFR active site, while the pyrimidine core mimics the pteridine ring of folate .

- Key interactions : Hydrogen bonds between NH₂ groups and Asp27/Glu30 residues, and π-π stacking with Phe34 .

- Selectivity : Methyl and chloro substituents reduce off-target effects compared to bulkier analogs (e.g., 6-ethyl derivatives) .

Q. How do structural modifications (e.g., halogen substitution or methyl group positioning) impact biological activity and solubility?

- Methodological Answer : Comparative studies using analogs (e.g., 6-ethyl or 4-fluorophenyl variants) involve:

- SAR analysis : LogP measurements (e.g., HPLC) show methyl groups improve solubility (cLogP ~2.1) vs. ethyl (cLogP ~3.5) .

- Crystallographic comparisons : Fluorine substitution alters hydrogen-bonding patterns, reducing potency but improving metabolic stability .

Q. How should researchers resolve contradictions in reported NMR or crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NH proton shifts or dihedral angles) arise from solvent polarity or polymorphism. Strategies include:

- Standardized NMR conditions : Use DMSO-d₆ for consistent NH signal detection .

- Temperature-controlled crystallography : Resolve polymorphic forms (e.g., monoclinic vs. orthorhombic) by varying crystallization solvents (e.g., EtOH vs. DMF) .

Q. What experimental designs are recommended for evaluating pharmacokinetic properties, such as metabolic stability or membrane permeability?

- Methodological Answer :

- Microsomal stability assays : Incubate compound with liver microsomes (human/rat), quantify parent compound via LC-MS/MS over 60 minutes .

- Caco-2 cell monolayers : Measure apical-to-basolateral transport (Papp values >1 × 10⁻⁶ cm/s indicates good absorption) .

- Plasma protein binding : Ultrafiltration or equilibrium dialysis to assess % bound (target <90% for optimal free fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.